molecular formula C51H82O24 B10817829 Terrestrosin K

Terrestrosin K

Cat. No. B10817829
M. Wt: 1079.2 g/mol
InChI Key: TVRRDUXJKROMDX-CXLJPAHDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Terrestrosin K is primarily obtained through extraction from Tribulus terrestris L.. The extraction process involves using solvents such as methanol or ethanol to isolate the saponins from the plant material . The crude extract is then purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Tribulus terrestris L.. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Terrestrosin K undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include aglycones, oxidized derivatives, and glycosylated compounds .

Mechanism of Action

The mechanism of action of Terrestrosin K involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in cardiovascular and cerebrovascular functions . Additionally, this compound can induce apoptosis in cancer cells by regulating the expression of apoptosis-related proteins such as Bax and caspase-3 . It also inhibits the STAT3 pathway, which is involved in cancer cell proliferation and survival .

Similar Compounds:

Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern, which contributes to its unique bioactivity profile. Its potential therapeutic effects in both cardiovascular and anticancer research make it a compound of significant interest .

properties

Molecular Formula

C51H82O24

Molecular Weight

1079.2 g/mol

IUPAC Name

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one

InChI

InChI=1S/C51H82O24/c1-19(18-67-46-41(64)37(60)34(57)28(14-52)70-46)5-8-26-20(2)33-27(69-26)12-25-23-7-6-21-11-22(9-10-50(21,3)24(23)13-32(56)51(25,33)4)68-47-43(66)40(63)44(31(17-55)73-47)74-49-45(39(62)36(59)30(16-54)72-49)75-48-42(65)38(61)35(58)29(15-53)71-48/h19,21-25,27-31,33-49,52-55,57-66H,5-18H2,1-4H3/t19-,21+,22+,23-,24+,25+,27+,28-,29-,30-,31-,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43-,44+,45-,46-,47-,48+,49+,50+,51-/m1/s1

InChI Key

TVRRDUXJKROMDX-CXLJPAHDSA-N

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)C)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

Canonical SMILES

CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)CCC(C)COC9C(C(C(C(O9)CO)O)O)O

Origin of Product

United States

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